2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
The compound “2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide” is a chemical substance with the molecular formula C27H26N2O5S and a molecular weight of 490.571. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of a compound can be deduced from its molecular formula, C27H26N2O5S1. This formula indicates that the compound contains 27 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom. However, without additional information such as a structural diagram or spectroscopic data, it’s difficult to provide a detailed analysis of the compound’s molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Structural and Reaction Studies
Comparative Metabolism of Chloroacetamide Herbicides : A study explored the metabolism of chloroacetamide herbicides, highlighting the complex metabolic pathways that may involve derivatives similar to the compound . This research sheds light on the potential environmental and biological impacts of such compounds (Coleman et al., 2000).
Properties of Salt and Inclusion Compounds : Research on amide-containing isoquinoline derivatives focused on their structural aspects, showcasing how different treatments and interactions with acids can affect their crystalline and gel states, which might be relevant to understanding the compound's behavior in various conditions (Karmakar et al., 2007).
Synthesis and Pharmacological Studies : A study on the synthesis of quinazolines as potential antimicrobial agents provides insights into the chemical synthesis processes that might be applicable to related compounds, including the one of interest. This research indicates the antimicrobial potential of similar structures (Desai et al., 2007).
Synthesis of Novel Derivatives for Herbicidal Activities : Research on the synthesis of novel triazolinone derivatives, incorporating similar pharmacophores, demonstrated significant herbicidal activities, suggesting potential agricultural applications for related compounds (Luo et al., 2008).
Analytical and Material Science Applications
Fluorescence Derivatization for HPLC : A study demonstrated the use of a related compound as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), indicating potential analytical applications for similar compounds (Yoshida et al., 1992).
Coordination Complexes for Antioxidant Activity : Investigation into the synthesis of pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity, suggesting potential therapeutic or protective roles for similar compounds (Chkirate et al., 2019).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled or ingested1. Always follow appropriate safety protocols when working with chemical substances.
Future Directions
The future directions for research on this compound could include exploring its potential applications, investigating its mechanism of action, and studying its physical and chemical properties. However, without more specific information on the compound and its properties, it’s difficult to predict specific future directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases.
properties
IUPAC Name |
2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-9-14-24-22(15-19)27(31)25(35(32,33)21-12-10-20(34-3)11-13-21)16-29(24)17-26(30)28-23-8-6-5-7-18(23)2/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOWCOLLKSSQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
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